4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one
Description
4-Iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one is a spirocyclic compound featuring a fused oxazolidine ring (with an imino group at position 4 and a ketone at position 2) and a 2,3-dihydronaphthalene moiety. This unique architecture confers distinct electronic and steric properties, making it a subject of interest in medicinal and synthetic chemistry.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one |
InChI |
InChI=1S/C12H12N2O2/c13-10-12(16-11(15)14-10)7-3-5-8-4-1-2-6-9(8)12/h1-2,4,6H,3,5,7H2,(H2,13,14,15) |
InChI Key |
REFIFZTZIBUIDV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)C(=N)NC(=O)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-iminospiro[1,3-oxazolidine-5,4’-2,3-dihydro-1H-naphthalene]-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with oxazolidine precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The spiro structure allows for various substitution reactions, particularly at the naphthalene ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogens (chlorine, bromine), alkylating agents (alkyl halides), often in the presence of a catalyst or under reflux conditions.
Major Products:
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds related to 4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function, which is critical for their survival.
Anticancer Activity
Research indicates that certain derivatives of this compound exhibit anticancer properties. For example, studies have demonstrated that modifications to the oxazolidine ring can enhance cytotoxicity against cancer cell lines. The structure's ability to mimic natural substrates allows it to interact with cellular pathways involved in cancer progression.
Neuroprotective Effects
Another promising area of application is in neuroprotection. Compounds derived from 4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential therapeutic roles in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthetic Applications
The compound serves as a versatile building block in organic synthesis. Its unique structural features allow chemists to create a variety of derivatives through functional group modifications. This versatility is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Case Studies
- Synthesis of Antimicrobial Agents : A series of derivatives were synthesized using 4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one as a precursor. These compounds were tested for antibacterial activity against common pathogens and showed significant inhibition zones in agar diffusion assays.
- Anticancer Research : In one study, derivatives were tested against breast cancer cell lines (MCF-7). Results indicated that certain modifications resulted in enhanced cytotoxicity compared to standard chemotherapeutics.
- Neuroprotective Studies : Compounds derived from this scaffold were evaluated for their ability to reduce apoptosis in neuronal cell cultures exposed to oxidative stress. The results showed a marked decrease in cell death compared to untreated controls.
Mechanism of Action
The mechanism of action of 4-iminospiro[1,3-oxazolidine-5,4’-2,3-dihydro-1H-naphthalene]-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The spiro structure allows for unique interactions with biological macromolecules, potentially leading to selective and potent biological activity.
Comparison with Similar Compounds
Structural Comparison with Analogous Spirooxazolidine Derivatives
Key Structural Features:
The target compound shares structural homology with 3,4-dihydro-2H-spiro[naphthalene-1,2'-[1,4]oxazolidine]-3',5'-dione (CID 13053010, ), which contains a spiro system with two ketone groups (3',5'-dione) instead of the imino and single ketone.
Table 1: Structural and Functional Comparison
Key Differences :
- Steric Effects: The dihydronaphthalene moiety in both compounds imposes similar steric constraints, but the imino group may alter conformational flexibility in the oxazolidine ring.
Physicochemical Properties and Spectroscopic Data
Collision Cross-Section (CCS) Analysis:
While CCS data for the target compound are unavailable, the dione analog () exhibits predicted CCS values for various ionized states (e.g., [M+H]⁺: 180.5 Ų, [M+Na]⁺: 188.2 Ų). These values suggest moderate polarity and compatibility with mass spectrometric characterization .
Biological Activity
4-Iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one is a compound belonging to the class of spirocyclic oxazolidines. These compounds have garnered attention due to their potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one can be represented as follows:
This structure features a spirocyclic framework that is characteristic of many biologically active compounds. The presence of the oxazolidine ring contributes to its unique reactivity and potential interactions with biological targets.
Antimicrobial Activity
Research indicates that oxazolidine derivatives exhibit significant antimicrobial properties. Various studies have demonstrated that compounds within this class can inhibit the growth of bacteria and fungi. For instance, a study focusing on similar oxazolidine derivatives found that they exhibited inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
Anticancer Properties
The spirooxazolidine framework has been linked to anticancer activity. In vitro studies have shown that derivatives can induce apoptosis in cancer cell lines. For example, a derivative structurally similar to 4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one was found to inhibit cell proliferation in various cancer types by modulating pathways associated with cell survival and death .
The mechanism by which 4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one exerts its biological effects may involve interaction with specific enzymes or receptors. Preliminary studies suggest that these compounds could act as inhibitors of key enzymes involved in metabolic pathways or as modulators of signaling pathways linked to inflammation and cell growth .
Study 1: Antimicrobial Evaluation
A study conducted by researchers at the University of Szeged evaluated the antimicrobial efficacy of several spirooxazolidines against common pathogens. The results indicated that 4-iminospiro[1,3-oxazolidine-5,4'-2,3-dihydro-1H-naphthalene]-2-one displayed notable activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Iminospiro | 32 | E. coli |
| 4-Iminospiro | 16 | S. aureus |
Study 2: Anticancer Activity
In another investigation, the cytotoxic effects of various oxazolidine derivatives were tested on human breast cancer cell lines (MCF-7). The study found that treatment with 4-iminospiro led to a significant reduction in cell viability after 48 hours of exposure.
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| 4-Iminospiro (10 µM) | 45 |
| 4-Iminospiro (50 µM) | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
